Cell-Type-Selective Antiproliferative Spectrum: Delta-Elemene Exhibits Distinct Sensitivity Profile Across Tumor Lines Compared to Beta-Elemene
δ-Elemene demonstrates a cell-type-restricted antiproliferative profile in vitro, with IC50 values spanning 154.5 μM to 233.2 μM across five human cancer cell lines, whereas it shows negligible inhibition of SGC-7901 (gastric) and MCF (breast) cells [1]. In direct head-to-head comparison within the same study, δ-elemene produced tumor growth inhibition in HepG2 xenograft models that was statistically comparable to β-elemene at equivalent doses (p > 0.05), indicating that while in vitro potency differs markedly, in vivo efficacy can converge under certain experimental conditions [1].
| Evidence Dimension | Antiproliferative activity (IC50) across cancer cell line panel |
|---|---|
| Target Compound Data | HeLa: 157.9 μM; NCI-H292: 233.2 μM; HepG2: 231.6 μM; DLD-1: 222.4 μM; HL-60: 154.5 μM; SGC-7901: minimal effect; MCF: minimal effect |
| Comparator Or Baseline | β-Elemene (positive control in HepG2 xenograft): tumor growth inhibition comparable to δ-elemene at same dose (p > 0.05) |
| Quantified Difference | In vitro: δ-elemene shows micromolar IC50 values (154.5-233.2 μM) with SGC-7901/MCF insensitivity; In vivo: δ-elemene vs β-elemene not significantly different in HepG2 xenograft |
| Conditions | MTT assay; cell lines: HeLa (cervical), NCI-H292 (lung), HepG2 (liver), DLD-1 (colorectal), HL-60 (leukemia), SGC-7901 (gastric), MCF (breast); in vivo: human HepG2 xenograft in nude mice |
Why This Matters
This cell-type-selective profile defines δ-elemene's niche for focused research on sensitive lines (leukemia, cervical, colorectal, liver, lung) while establishing clear exclusion criteria for gastric and breast cancer models where it is ineffective.
- [1] Wang XS. Studies of the Anti-tumor Activity in Vivo or in Vitro and Mechanisms of δ-elemene Induced Tumor Cell Apoptosis. Doctoral Dissertation, Shenyang Pharmaceutical University. 2006. View Source
